molecular formula C23H27NO5S B2874767 6-Methoxy-9,10-dimethyl-12-[4-(propan-2-yl)benzenesulfonyl]-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one CAS No. 1052614-38-6

6-Methoxy-9,10-dimethyl-12-[4-(propan-2-yl)benzenesulfonyl]-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one

Cat. No. B2874767
CAS RN: 1052614-38-6
M. Wt: 429.53
InChI Key: ZZWVBVTUIWYUAT-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include reactions where the compound is a reactant (what other products can be made from it) or a product (what reactants can be used to make it). The conditions for these reactions, such as temperature, solvent, and catalyst, are also important .


Physical And Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, and stability. These properties can often be predicted based on the compound’s structure and are important for understanding how the compound will behave in different environments .

Scientific Research Applications

Synthesis and Molecular Structure

6-Methoxy-9,10-dimethyl-12-[4-(propan-2-yl)benzenesulfonyl]-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one is involved in complex chemical synthesis processes. One study describes the synthesis of a related compound, 10,11-Dimethyl-9-(coumarin-3-yl)-12-ethoxycarbonyl-8-oxa-10-azatricyclo[7,3,1.02.7]trideca-2,4,6-11-tetraene, indicating the chemical's relevance in the creation of novel molecular structures. This particular compound was obtained from the condensation of salicyl aldehyde with acetoacetic ester and methylamine, and its structure was confirmed by x-ray crystallography (Soldatenkov et al., 1996).

Pharmaceutical Research

The compound's framework is closely related to structures used in pharmaceutical research. For example, a study detailed the synthesis of a compound with a basic ring system of huperzine A, a potent inhibitor of acetylcholinesterase, suggesting potential applications in drug development (Kelly et al., 2000). Additionally, another research elaborated on the creation of similar systems and their derivatives, further illustrating the relevance of this compound's structure in medicinal chemistry (Kelly et al., 2003).

Organic Chemistry and Catalysis

The molecule is significant in organic chemistry, particularly in the formation of complex heterocycles. A study explored the condensation of related compounds under the Hantzsch synthesis conditions, leading to derivatives with similar structures and highlighting their importance in organic synthetic methods (Svetlik et al., 1988). Additionally, research into palladium-based catalysts for polymerization processes identified compounds with similar methoxy and benzenesulfonic components as crucial intermediates, demonstrating the molecule's role in catalytic processes (Skupov et al., 2007).

Photochemistry

In photochemistry, the compound's relatives have been investigated for their behavior under light-induced conditions. For instance, a study on the photocyclization of N-chloroacetyl-3-methoxyphenethylamine, which contains a similar methoxy functional group, revealed significant insights into the cage effect and solvent polarity's impact on product formation (Okuno & Yonemitsu, 1975).

Mechanism of Action

If the compound has biological activity, the mechanism of action would involve understanding how the compound interacts with biological systems. This could involve binding to a specific protein, disrupting a biological pathway, or a variety of other mechanisms .

Safety and Hazards

This involves understanding the potential risks associated with the compound. This can include toxicity, flammability, environmental impact, and other factors. Safety data sheets (SDS) are often used to communicate this information .

Future Directions

Future directions could involve further studies to better understand the compound’s properties or potential applications. This could include more detailed studies of its mechanism of action, modifications to improve its properties, or development of new synthesis methods .

properties

IUPAC Name

6-methoxy-9,10-dimethyl-12-(4-propan-2-ylphenyl)sulfonyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO5S/c1-14(2)15-9-11-16(12-10-15)30(26,27)21-18-13-23(3,24(4)22(21)25)29-20-17(18)7-6-8-19(20)28-5/h6-12,14,18,21H,13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZWVBVTUIWYUAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)C2C3CC(N(C2=O)C)(OC4=C3C=CC=C4OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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